molecular formula C8H10N4OS B2423356 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile CAS No. 117377-62-5

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile

Cat. No.: B2423356
CAS No.: 117377-62-5
M. Wt: 210.26
InChI Key: KSRBLBBUNSWIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They are often used in the pharmaceutical sector, and their properties can be easily tuned by introducing different moieties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various sulfonyl azides . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .


Molecular Structure Analysis

The structure of similar compounds often involves the presence of azo groups in the main skeleton structure . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .


Chemical Reactions Analysis

Thiazoles are often involved in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve planar structures and aromaticity characterized by the delocalization of a lone pair of π-electrons .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile, as a component of 5-Morpholino-1,3-oxazole-4-carbonitriles, is utilized in various synthetic processes. When it reacts with hydrazine hydrate, different recyclization products are formed, such as (3-amino-5,6,7,8-tetrahydroimidazo[1,2-а]pyridin-2-yl)(morpholin-4-yl)methanone and 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile, depending on the specific substituents used (Chumachenko et al., 2014), (Chumachenko et al., 2015).

Heterocyclic Compound Synthesis

This compound is instrumental in the synthesis of various heterocyclic compounds. For instance, its use in reactions with secondary dialkylamines like pyrrolidine and morpholine results in the formation of 3-amino-substituted derivatives in high yields (Kalogirou & Koutentis, 2014).

Inhibitors in Pharmacology

In the realm of pharmacology, derivatives of this compound, specifically 4-(1,3-Thiazol-2-yl)morpholine derivatives, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These inhibitors are useful in exploring the in vivo effects in xenograft models of tumor growth, highlighting their potential in cancer research (Alexander et al., 2008).

Synthesis of Heterocyclic Systems

Further research has explored the synthesis of new heterocyclic systems based on compounds like 7-Benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile, demonstrating the versatility of this compound in creating complex molecular structures (Sirakanyan et al., 2018).

Miscellaneous Applications

Additionally, this compound has been used in a variety of other synthetic pathways to create a range of heterocyclic and polyfunctional compounds, demonstrating its broad utility in chemical synthesis and pharmaceutical research (El-Gamal, 2016), (Dyachenko & Dyachenko, 2008).

Safety and Hazards

While specific safety and hazard information for “3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile” is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Properties

IUPAC Name

3-amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBLBBUNSWIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.